molecular formula C14H20BrNO2 B1464120 4-(4-bromophenoxy)-N,N-diethylbutanamide CAS No. 1457599-35-7

4-(4-bromophenoxy)-N,N-diethylbutanamide

Cat. No. B1464120
CAS RN: 1457599-35-7
M. Wt: 314.22 g/mol
InChI Key: QZWNFKCWKRYOFM-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenoxy)-N,N-diethylbutanamide” is a derivative of benzoic acid, with a bromophenoxy group attached to the 4-position of the benzene ring . The N,N-diethylbutanamide group suggests the presence of an amide functional group, which is a common feature in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring, substituted at the 4-position with a bromophenoxy group and a N,N-diethylbutanamide group. The presence of the bromine atom would make the compound relatively heavy, and the various oxygen and nitrogen atoms could allow for hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make the compound relatively dense and possibly quite reactive . The amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and solubility in polar solvents .

Scientific Research Applications

Environmental Impact and Toxicology

Environmental Presence and Toxicity : Brominated compounds, such as 2,4,6-Tribromophenol, a related substance, have been extensively studied for their environmental impact. These compounds are widely produced and found ubiquitously in the environment due to their use in brominated flame retardants and other industrial applications. Their environmental concentrations, toxicokinetics, and toxicodynamics are critical areas of research, highlighting the need for understanding their behavior and effects in natural settings and living organisms, including humans (Koch & Sures, 2018).

Degradation and By-Products : The degradation of compounds like acetaminophen through advanced oxidation processes reveals the generation of various by-products, demonstrating the complexity of chemical transformations in the environment and the potential for emerging pollutants (Qutob et al., 2022).

Pharmacological Effects

Bioactive Compounds : The study of naturally occurring compounds, such as chlorogenic acid and naringenin, reveals their extensive pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These findings underscore the potential therapeutic applications of such compounds in treating a range of disorders (Naveed et al., 2018); (Rani et al., 2016).

Chemical Synthesis and Catalysis

Synthetic Applications : Metal cation-exchanged clays have been employed as catalysts in various organic synthesis reactions, including the production of compounds with industrial and pharmacological relevance. This research highlights the versatility and efficiency of such materials in facilitating selective chemical transformations (Tateiwa & Uemura, 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many amide-containing compounds are used in pharmaceuticals, where they might interact with biological receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling “4-(4-bromophenoxy)-N,N-diethylbutanamide” would require appropriate safety precautions. This might include wearing protective clothing and avoiding inhalation or skin contact .

Future Directions

The potential applications of “4-(4-bromophenoxy)-N,N-diethylbutanamide” would depend on its physical and chemical properties, as well as its biological activity. It could potentially be investigated for use in pharmaceuticals or other chemical products .

properties

IUPAC Name

4-(4-bromophenoxy)-N,N-diethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-3-16(4-2)14(17)6-5-11-18-13-9-7-12(15)8-10-13/h7-10H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNFKCWKRYOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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